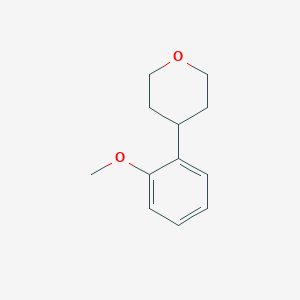
4-(2-methoxyphenyl)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-methoxyphenyl)tetrahydro-2H-pyran involves the Prins cyclization reaction. This reaction typically uses isoprenol and benzaldehyde as starting materials, with montmorillonite K10 clay as an acid catalyst . The reaction conditions include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent . Another method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyphenyl group.
2-Methoxytetrahydropyran: Similar structure but with a methoxy group on the tetrahydropyran ring.
4-Methyltetrahydro-2H-pyran-2-one: A related compound with a ketone functional group.
Uniqueness
4-(2-Methoxyphenyl)tetrahydro-2H-pyran is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10H,6-9H2,1H3 |
Clave InChI |
RWGAUBPDRQJOQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















